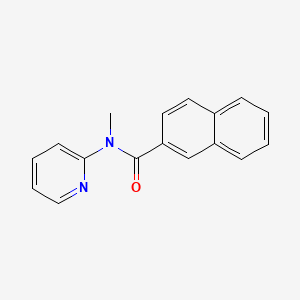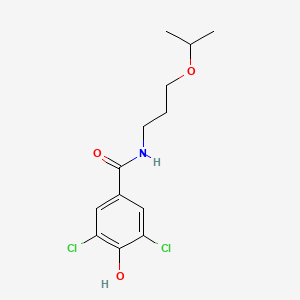![molecular formula C21H27N3O B7533470 N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide, also known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPMP is a small molecule that belongs to the class of piperidine derivatives and has been synthesized using various methods. In
Wirkmechanismus
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide binds to the sigma-1 receptor with high affinity and acts as a modulator of its activity. The sigma-1 receptor is a chaperone protein that regulates various signaling pathways, including calcium signaling and ER stress response. By modulating the activity of the sigma-1 receptor, N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can affect various physiological processes, including neuronal signaling, cell survival, and apoptosis.
Biochemical and Physiological Effects:
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, ER stress response, and mitochondrial function. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has several advantages for lab experiments, including its high affinity for sigma-1 receptors, which allows for the selective modulation of its activity. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide is also a small molecule, making it easier to synthesize and modify for structure-activity relationship studies. However, N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide research, including the development of more potent and selective sigma-1 receptor modulators. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can also be used as a tool to study the role of sigma-1 receptors in various physiological processes, including neurodegenerative diseases and cancer. Furthermore, N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can be used as a lead compound for the development of new anticancer agents that target sigma-1 receptors.
Synthesemethoden
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can be synthesized using various methods, including the reaction of 1-benzyl-4-piperidone with 3-pyridinecarboxylic acid or its derivatives. Another method involves the reaction of 1-benzylpiperidine with 3-pyridinecarboxylic acid chloride in the presence of a base. The yield and purity of N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can be improved by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuropharmacology, and cancer research. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(7-6-18-8-12-22-13-9-18)23-16-19-10-14-24(15-11-19)17-20-4-2-1-3-5-20/h1-5,8-9,12-13,19H,6-7,10-11,14-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKTELPSOBRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
